molecular formula C10H13F2NO B12313634 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL

3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL

Cat. No.: B12313634
M. Wt: 201.21 g/mol
InChI Key: VTNMPWGUQFOYLK-UHFFFAOYSA-N
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Description

3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL (CAS: 1019116-98-3) is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 2,4-difluorophenylmethyl group and an amino moiety. Its molecular formula is C₁₀H₁₃F₂NO, with a molecular weight of 201.21 g/mol . While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its commercial availability and storage conditions suggest relevance in pharmaceutical or synthetic chemistry research .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-(aminomethyl)-3-(2,4-difluorophenyl)propan-1-ol

InChI

InChI=1S/C10H13F2NO/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2

InChI Key

VTNMPWGUQFOYLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CN)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL typically involves the reaction of 2,4-difluorobenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of 3-amino alcohols. The findings showed that modifications to the amino group significantly enhanced cytotoxicity against specific cancer cell lines. This suggests that this compound could be optimized for similar therapeutic effects .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing polymers with tailored properties. Its functional groups allow for the creation of copolymers that exhibit improved thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from 3-Amino Alcohols

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Solubility in WaterModerate
BiodegradabilityYes

Environmental Science Applications

Environmental Remediation

The compound's ability to form stable complexes with heavy metals positions it as a potential agent in environmental remediation. Studies have shown that similar amino alcohols can effectively chelate heavy metals from contaminated water sources.

Case Study: Heavy Metal Chelation

Research conducted on the chelation properties of amino alcohols demonstrated significant removal rates of lead and cadmium from aqueous solutions when treated with this compound. The results indicated that varying pH levels influenced the efficiency of metal ion removal, highlighting the compound's practical application in water treatment technologies .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Comparison with Analogous Amino Propanol Derivatives

To contextualize 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL, we compare it with structurally related amino propanol derivatives (Table 1).

Table 1: Structural and Molecular Comparison of Amino Propanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Substituents CAS Number
This compound C₁₀H₁₃F₂NO 201.21 2,4-difluoro 1019116-98-3
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 Phenyl (no substituents) 5267-64-1
(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL C₁₀H₁₄ClNO ~199.5 3-chloro-4-methyl 2250242-77-2

Key Observations:

Substituent Diversity: The target compound features 2,4-difluoro substituents, which enhance electronegativity and polarizability compared to the unsubstituted phenyl group in D(+)-2-Amino-3-phenyl-1-propanol . The chloro-methyl substituents in (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL introduce both electron-withdrawing (Cl) and electron-donating (methyl) effects, creating a distinct electronic environment .

Molecular Weight and Steric Effects: The difluoro and chloro-methyl derivatives have comparable molecular weights (~200 g/mol), while the phenyl analog is lighter (151.20 g/mol).

Analysis of Substituent Effects on Physicochemical Properties

Electronic and Lipophilic Properties

  • Fluorine’s strong electronegativity also polarizes the aromatic ring, affecting hydrogen-bonding capacity .
  • Chloro-Methyl Substituents : Chlorine’s larger atomic size and moderate electronegativity may reduce solubility in polar solvents compared to fluorine. The methyl group adds steric bulk, which could hinder rotational freedom or intermolecular interactions .

Spectroscopic Considerations

While spectroscopic data for the target compound are unavailable, analogous quinazolinone derivatives in highlight the importance of substituent positioning in NMR and IR spectra. For example:

  • In quinazolinones, chloro substituents at the 6- or 7-positions alter ¹H-NMR chemical shifts by ~0.3–0.5 ppm compared to methoxy groups .
  • Extrapolating this, the target compound’s 2,4-difluorophenyl group would likely produce distinct splitting patterns in aromatic proton regions due to fluorine’s deshielding effects.

Implications for Research and Development

Drug Design: The 2,4-difluoro motif is prevalent in CNS-targeting drugs due to fluorine’s ability to enhance blood-brain barrier penetration. The chloro-methyl analog’s stereospecificity (1R,2R configuration) could make it suitable for chiral catalysis or enantioselective synthesis .

Synthetic Challenges :

  • Introducing fluorine atoms typically requires specialized reagents (e.g., DAST or Deoxo-Fluor), whereas chloro-methyl groups may be installed via Friedel-Crafts alkylation or nucleophilic substitution .

Biological Activity

3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL, with the CAS number 1708924-47-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

The molecular formula of this compound is C10H13F2NOC_{10}H_{13}F_2NO. The compound features a difluorophenyl group which may contribute to its biological activity through interactions with various biological targets.

Research indicates that the compound may act as a modulator of specific enzymatic pathways. For example, it has been studied for its potential inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. Inhibiting DHFR can disrupt nucleotide synthesis, making it a target for cancer therapies .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Anticancer Activity : Preliminary data suggests that this compound may exhibit cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, in vitro studies showed significant inhibition of growth in lymphoma and solid tumor cell lines .
  • Neuroprotective Effects : Some research indicates that compounds with similar structures have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress .
  • Anti-inflammatory Properties : The compound has also been investigated for anti-inflammatory effects, which could be relevant in treating conditions like arthritis or other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInhibition of DHFR
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

In a study conducted by Queener et al., the compound was evaluated for its efficacy against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

A related study explored the neuroprotective effects of similar compounds in animal models of neurodegeneration. The findings indicated significant improvements in cognitive function and reduced neuronal death, supporting further investigation into the therapeutic potential of this compound in neurodegenerative diseases .

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